5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenoxyethyl)aniline
Description
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a chlorobenzenesulfonyl group and a nitroaniline moiety, making it a valuable molecule in various chemical and biological studies.
Properties
Molecular Formula |
C24H25ClN4O5S |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C24H25ClN4O5S/c25-19-6-9-22(10-7-19)35(32,33)28-15-13-27(14-16-28)20-8-11-24(29(30)31)23(18-20)26-12-17-34-21-4-2-1-3-5-21/h1-11,18,26H,12-17H2 |
InChI Key |
JTQUIYBOLVQMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE
- 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BENZONITRILE
- 5-(4-PIPERAZIN-1-YL)-2-ARYLOXAZOLES
Uniqueness
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE is unique due to its combination of a piperazine ring, a nitroaniline moiety, and a chlorobenzenesulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
